![molecular formula C15H15ClN6 B2935449 4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1021093-09-3](/img/structure/B2935449.png)
4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
“4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that has been mentioned in the context of being a related compound to Trazodone . It has a molecular formula of C19H22ClN5O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of piperazine derivatives has been achieved through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the IR, 1H NMR, 13C NMR, and Mass spectroscopic data of a compound synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate have been reported .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the removal of the phthaloyl group of certain compounds by hydrazinolysis has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, ATR-FTIR, 1H NMR, 13C NMR, and HRMS data of a compound synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate have been reported .
Scientific Research Applications
Pharmacokinetics Modulation
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of drug substances. This modulation can enhance the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals, making the compound a valuable asset in drug design and development .
Antibacterial Activity
Compounds with a piperazine moiety have been reported to exhibit promising antibacterial activity. The structural presence of piperazine in a compound can contribute to the development of new antibacterial agents, which is crucial in the fight against antibiotic-resistant bacteria .
Neurodegenerative Disease Treatment
The piperazine ring is a component in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Research into derivatives of this compound could lead to breakthroughs in managing these challenging conditions .
Antitumor and Anticancer Properties
Piperazine structures have been incorporated into molecules with antitumor effects. For instance, derivatives have shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, which is a target for anticancer drugs .
Psychoactive Substance Research
Piperazine derivatives are also used as psychoactive substances, some of which are used illegally for recreational purposes. Studying this compound can provide insights into the pharmacological effects and potential risks associated with these substances .
DNA Damage Response Studies
Research has indicated that certain piperazine-containing compounds can increase the phosphorylation of H2AX, a marker of DNA damage, in cancer cells. This suggests potential applications in studying the cellular response to DNA damage and the development of chemotherapeutic agents .
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a ligand for the D4 dopamine receptor, meaning it binds to the receptor and induces a biological response . It is described as a potent and selective ligand, indicating a strong affinity for this receptor and a high degree of specificity .
Biochemical Pathways
Upon binding to the D4 dopamine receptor, this compound would be expected to influence the dopaminergic pathways in the CNS. These pathways are involved in a variety of functions, including motor control, reward, reinforcement, and the regulation of mood .
Pharmacokinetics
Given its structural characteristics, it may be soluble in dmso , which could potentially influence its bioavailability.
Result of Action
As a ligand for the d4 dopamine receptor, it can be inferred that it may modulate the activity of this receptor and thereby influence the functions associated with the dopaminergic pathways .
Safety and Hazards
properties
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c16-12-3-1-2-4-13(12)21-5-7-22(8-6-21)15-11-9-19-20-14(11)17-10-18-15/h1-4,9-10H,5-8H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDKFLKVXJUIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC4=C3C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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